molecular formula C10H10F3NO3 B12871182 2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

2-Amino-3-(4-hydroxy-2-(trifluoromethyl)phenyl)propanoic acid

Cat. No.: B12871182
M. Wt: 249.19 g/mol
InChI Key: YMUVYZRNMOVOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)-DL-tyrosine is a synthetic amino acid derivative where a trifluoromethyl group (-CF3) is substituted at the ortho position of the tyrosine aromatic ring. This modification imparts unique physicochemical properties to the molecule, making it a subject of interest in various scientific fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)-DL-tyrosine typically involves the introduction of the trifluoromethyl group into the tyrosine structure. One common method is the trifluoromethylation of tyrosine derivatives using reagents such as trifluoromethyl iodide (CF3I) in the presence of a base like cesium fluoride (CsF). The reaction is often carried out under mild conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-DL-tyrosine may involve continuous flow processes to enhance efficiency and scalability. These methods utilize readily available precursors and environmentally friendly reagents, making the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)-DL-tyrosine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield trifluoromethyl sulfoxides, while reduction can produce partially hydrogenated derivatives .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)-DL-tyrosine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to enzymes and receptors. This interaction can modulate biochemical pathways, leading to desired therapeutic effects .

Comparison with Similar Compounds

  • Trifluoromethane (H-CF3)
  • 1,1,1-Trifluoroethane (H3C-CF3)
  • Hexafluoroacetone (F3C-CO-CF3)

Comparison: Compared to these compounds, 2-(Trifluoromethyl)-DL-tyrosine is unique due to its amino acid backbone, which allows it to integrate into biological systems more effectively. Its trifluoromethyl group imparts enhanced stability and reactivity, making it a valuable tool in both research and industrial applications .

Properties

Molecular Formula

C10H10F3NO3

Molecular Weight

249.19 g/mol

IUPAC Name

2-amino-3-[4-hydroxy-2-(trifluoromethyl)phenyl]propanoic acid

InChI

InChI=1S/C10H10F3NO3/c11-10(12,13)7-4-6(15)2-1-5(7)3-8(14)9(16)17/h1-2,4,8,15H,3,14H2,(H,16,17)

InChI Key

YMUVYZRNMOVOGD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)C(F)(F)F)CC(C(=O)O)N

Origin of Product

United States

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